silane CAS No. 73311-51-0](/img/structure/B14446264.png)
[(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane is an organic compound with the molecular formula C9H18O2Si . It is a derivative of butadiene, featuring a methoxy group and a trimethylsilyloxy group. This compound is known for its applications in organic synthesis, particularly in the formation of complex molecular structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane typically involves the reaction of 1-methoxy-3-methylbutadiene with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane is utilized in various scientific research applications:
Biology: The compound is used in the study of biochemical pathways and the development of bioactive compounds.
Medicine: It plays a role in the synthesis of medicinal compounds and drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane involves its reactivity with various chemical reagents. The methoxy and trimethylsilyloxy groups influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
(1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane can be compared with similar compounds such as:
These compounds share structural similarities but differ in their functional groups and reactivity. (1-Methoxy-3-methylbuta-1,3-dien-1-yl)oxysilane is unique due to its specific combination of methoxy and trimethylsilyloxy groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
73311-51-0 |
|---|---|
Molekularformel |
C9H18O2Si |
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
(1-methoxy-3-methylbuta-1,3-dienoxy)-trimethylsilane |
InChI |
InChI=1S/C9H18O2Si/c1-8(2)7-9(10-3)11-12(4,5)6/h7H,1H2,2-6H3 |
InChI-Schlüssel |
IXHFGEGYXORUHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C=C(OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


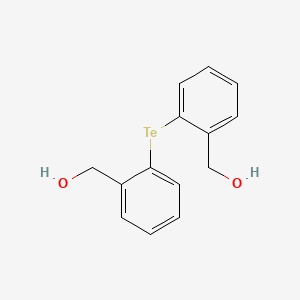
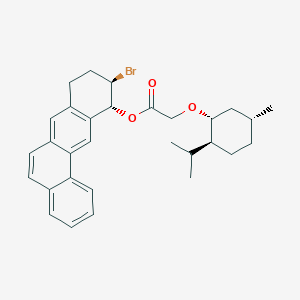
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)


![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
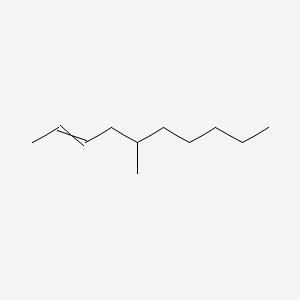
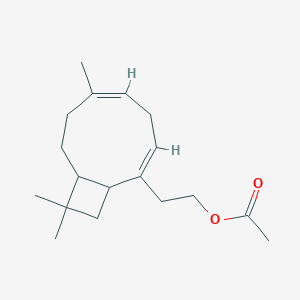
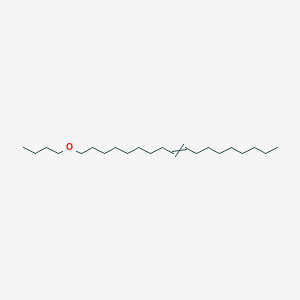
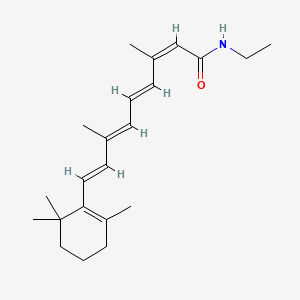
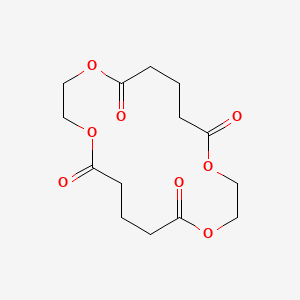
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
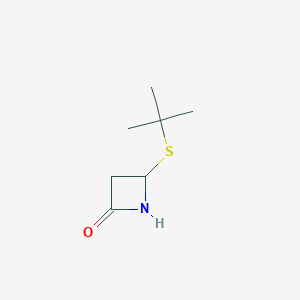
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)
